(+)-Cloprostenol methyl amide

Content Navigation

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

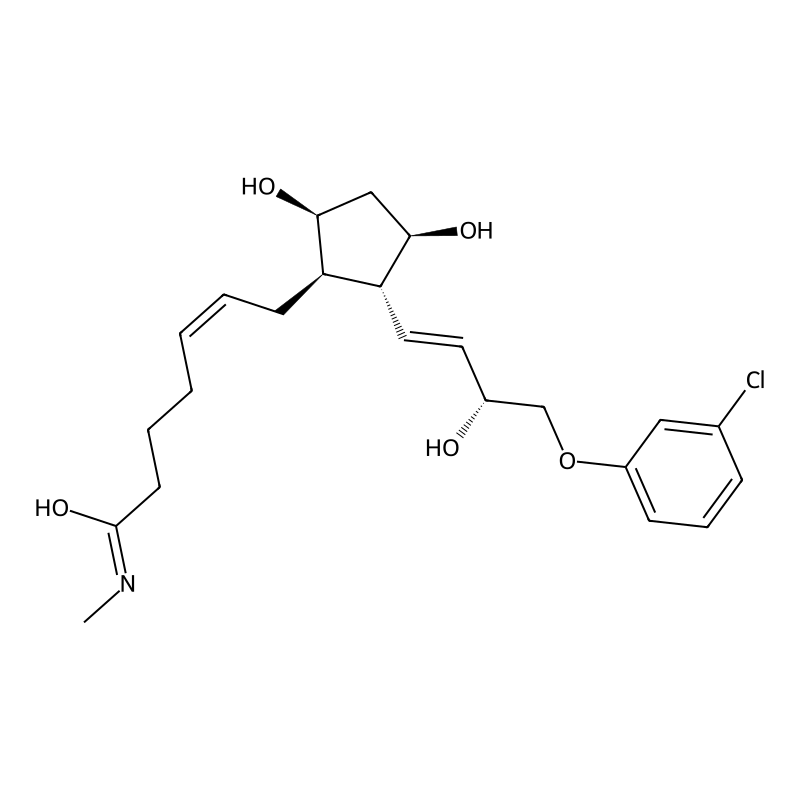

(+)-Cloprostenol methyl amide is a synthetic analog of prostaglandin F2α (PGF2α), functioning primarily as an agonist for the FP receptor. This compound is characterized by its potent luteolytic activity, particularly noted in animal models such as rats and hamsters. It plays a significant role in reproductive physiology, influencing processes such as luteolysis, which is the breakdown of the corpus luteum, thereby impacting fertility and estrous cycles . The structural formula of (+)-Cloprostenol methyl amide reflects modifications that enhance its biological activity compared to natural prostaglandins.

The chemical reactivity of (+)-Cloprostenol methyl amide includes typical reactions associated with amides and prostaglandin derivatives. Key reactions involve:

- Amidation: The synthesis of this compound often involves the reaction of cloprostenol methyl ester with amines to form the corresponding amide.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed back to the corresponding acid and amine.

- Reduction: The compound may undergo reduction reactions, altering functional groups while retaining its core structure.

These reactions are essential for understanding its synthesis and potential modifications for research or therapeutic applications.

(+)-Cloprostenol methyl amide exhibits significant biological activities that mirror those of PGF2α. Its primary actions include:

- Luteolytic Effects: It induces luteolysis in various species, making it valuable in veterinary medicine for managing reproductive cycles.

- Uterine Contraction: Similar to other prostaglandins, it promotes uterine contractions, which can be beneficial in certain medical procedures or conditions.

- FP Receptor Agonism: As an FP receptor agonist, it activates signaling pathways associated with reproductive functions, influencing hormone release and uterine dynamics .

The potency of (+)-Cloprostenol methyl amide in these biological processes underscores its relevance in reproductive health research.

The synthesis of (+)-Cloprostenol methyl amide typically involves several key steps:

- Starting Material: Cloprostenol or its methyl ester serves as the precursor.

- Amidation Reaction: The precursor is reacted with an appropriate amine under controlled conditions to form the methyl amide. This can involve:

- Purification: The product is purified using chromatography techniques to isolate (+)-Cloprostenol methyl amide from unreacted materials and by-products.

These methods highlight the importance of precise control over reaction conditions to achieve high yields and purity.

(+)-Cloprostenol methyl amide has several notable applications:

- Veterinary Medicine: It is used to manage reproductive cycles in livestock, particularly for inducing estrus or terminating pregnancies.

- Research Tool: In pharmacological studies, it serves as a model compound for investigating prostaglandin-related pathways and receptor interactions.

- Potential Therapeutic Uses: Its biological activity suggests potential applications in human medicine, particularly concerning reproductive health disorders .

Studies on (+)-Cloprostenol methyl amide have focused on its interactions with various biological systems:

- Receptor Binding Studies: These studies assess how well (+)-Cloprostenol methyl amide binds to FP receptors compared to other prostaglandins.

- Second Messenger Assays: Evaluating downstream effects on cellular signaling pathways helps elucidate its mechanism of action .

- Comparative Efficacy Studies: Research comparing its efficacy against other prostaglandin analogs provides insights into its relative potency and therapeutic potential.

Such interaction studies are crucial for understanding how this compound functions within biological systems.

Several compounds share structural similarities with (+)-Cloprostenol methyl amide, each possessing unique properties:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Prostaglandin F2α | High | Induces luteolysis | Natural compound |

| Cloprostenol | High | Luteolytic effects | Synthetic analog |

| Dinoprost | Moderate | Uterine contraction | Used for labor induction |

| Latanoprost | Moderate | Ocular hypotensive effects | Primarily used in glaucoma treatment |

| Bimatoprost | Moderate | Ocular hypotensive effects | Also promotes eyelash growth |

The uniqueness of (+)-Cloprostenol methyl amide lies in its specific receptor affinity and enhanced luteolytic activity compared to other compounds. Its synthetic nature allows for tailored modifications that can optimize its pharmacological profile for specific applications .

(+)-Cloprostenol methyl amide emerged from efforts to optimize the pharmacological properties of prostaglandin F₂α (PGF₂α) analogs. Its development traces to the broader exploration of synthetic prostaglandins in the late 20th century, particularly after the U.S. FDA approved latanoprost (a PGF₂α analog) for glaucoma treatment in 1996. Cloprostenol, the parent compound, was first synthesized as a racemic mixture and gained veterinary applications for luteolysis and estrus induction. The methyl amide derivative was later engineered to enhance lipid solubility and receptor selectivity, enabling its use in advanced pharmacological studies.

Relationship to Prostaglandin F Family

(+)-Cloprostenol methyl amide belongs to the prostaglandin F₂α family, sharing the core cyclopentane ring and hydroxylated side chains characteristic of natural PGF₂α. Structural modifications include:

- A chlorophenoxy group at the ω-chain, enhancing receptor binding.

- A methyl amide substitution at the C-1 carboxyl, increasing lipophilicity and metabolic stability.

These alterations preserve agonistic activity at the FP receptor while reducing susceptibility to enzymatic degradation.

Classification within Synthetic Prostaglandin Analogs

(+)-Cloprostenol methyl amide is classified as:

Its stereochemistry (15R-configuration) is critical for biological activity, distinguishing it from inactive enantiomers.

Research Significance and Academic Interest

This compound is pivotal in:

Molecular Composition and Formula (C23H32ClNO5)

(+)-Cloprostenol methyl amide is a synthetic prostaglandin analog with the molecular formula C23H32ClNO5 and a molecular weight of 438 daltons [1] [18]. This compound represents a lipophilic modification of the parent (+)-cloprostenol molecule, designed to enhance membrane permeability and potentially improve pharmacokinetic properties . The molecular structure incorporates 23 carbon atoms, 32 hydrogen atoms, one chlorine atom, one nitrogen atom, and five oxygen atoms, reflecting the complex multi-functional nature characteristic of prostaglandin derivatives [1] [18].

The chemical identity of (+)-cloprostenol methyl amide is established through its systematic nomenclature as the methyl amide derivative of (+)-9α,11α,15R-trihydroxy-16-(3-chlorophenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid [18]. The Standard InChI key for this compound is IFOQFZVPFCRSLM-OWEKAKITSA-N, providing a unique identifier for computational and database applications [18].

Structural Characteristics

Core Prostaglandin Scaffold

The fundamental architecture of (+)-cloprostenol methyl amide is built upon the characteristic prostaglandin framework, which consists of a cyclopentane ring with two distinct side chains designated as α and ω chains [7] [9]. The cyclopentane ring serves as the central structural motif common to all prostaglandins and contains multiple stereogenic centers that are critical for biological activity [7] [24]. This five-membered ring system bears hydroxyl groups at specific positions, maintaining the essential structural features required for prostaglandin receptor recognition [24] [25].

The prostaglandin scaffold in (+)-cloprostenol methyl amide retains the characteristic 5Z,13E double bond configuration that is essential for proper receptor binding and biological activity [2] [6]. The core structure demonstrates the typical prostaglandin F2α backbone, with hydroxyl groups positioned at carbons 9, 11, and 15, following the standard prostaglandin nomenclature [2] [6]. This structural framework provides the foundation for the compound's interaction with prostaglandin F receptors [25].

Methyl Amide Functionality

The methyl amide group represents a significant structural modification that distinguishes (+)-cloprostenol methyl amide from its carboxylic acid precursor [8] [12]. This functional group replacement involves the substitution of the terminal carboxylic acid with a methylamide moiety (CONHCH3), fundamentally altering the compound's physicochemical properties [8] [19]. The amide bond formation creates a more lipophilic molecule compared to the free acid form, potentially enhancing tissue penetration and bioavailability [1] [16].

The methyl amide functionality may serve as a prodrug mechanism, wherein the amide bond can be hydrolyzed by tissue-specific enzymes to regenerate the biologically active free acid form [16] [19]. This structural modification has been employed in prostaglandin chemistry to improve metabolic stability and enhance selective tissue targeting [12] [16]. The amide nitrogen atom contributes to the compound's hydrogen bonding capacity while maintaining the essential pharmacophoric elements required for receptor interaction [8].

3-Chlorophenoxy Substituent

The 3-chlorophenoxy group constitutes a critical structural element that significantly enhances the biological potency of (+)-cloprostenol methyl amide compared to natural prostaglandin F2α [2] [28]. This aromatic substituent is positioned at carbon 16 of the ω-side chain, replacing the natural terminal portion of the prostaglandin structure [2] [28]. The chlorine atom at the meta position of the phenyl ring provides optimal electronic and steric properties for receptor binding [13] [34].

Research has demonstrated that phenyl-substituted prostaglandin analogs exhibit receptor-binding potency greater than or equal to native prostaglandin F2α [34]. The 3-chlorophenoxy modification introduces additional hydrophobic interactions with the receptor binding site while maintaining the appropriate spatial orientation required for optimal biological activity [13] [34]. This structural feature is responsible for the enhanced metabolic stability and prolonged duration of action observed with tetranor prostaglandin analogs [28].

Stereochemistry and Configurational Analysis

The stereochemical configuration of (+)-cloprostenol methyl amide follows the established pattern of the (+)-enantiomer of cloprostenol, incorporating multiple chiral centers that are essential for biological activity [2] [6]. The compound possesses the (1R,2R,3R,5S) configuration at the cyclopentane ring system, consistent with the naturally occurring prostaglandin F2α stereochemistry [2] [6]. The R-configuration at carbon 15 is particularly critical for maintaining optimal receptor binding affinity and biological potency [15] [20].

The stereochemical designation includes the (Z)-configuration at the carbon 5-6 double bond and the (E)-configuration at the carbon 13-14 double bond, maintaining the characteristic prostaglandin geometric isomerism [2] [6]. These specific geometric arrangements are essential for proper molecular recognition by prostaglandin F receptors and subsequent biological activity [15] [25]. The (+)-enantiomer represents the biologically active form, demonstrating significantly higher receptor affinity compared to the (-)-enantiomer [15].

| Stereochemical Position | Configuration | Biological Significance |

|---|---|---|

| Carbon 1 | R | Essential for carboxyl/amide orientation |

| Carbon 2 | R | Critical for side chain positioning |

| Carbon 3 | R | Required for hydroxyl group orientation |

| Carbon 5 | S | Maintains cyclopentane ring integrity |

| Carbon 15 | R | Crucial for receptor binding affinity |

| C5-C6 Double Bond | Z | Required for biological activity |

| C13-C14 Double Bond | E | Essential for receptor recognition |

Physicochemical Properties

Solubility Profile

(+)-Cloprostenol methyl amide demonstrates excellent solubility characteristics in organic solvents, reflecting its enhanced lipophilic nature compared to the parent carboxylic acid [11] [16]. The compound exhibits solubility of 100 mg/ml in dimethylformamide, dimethyl sulfoxide, and ethanol, indicating strong compatibility with polar aprotic and protic organic solvents [16] [18]. This high organic solvent solubility facilitates formulation development and analytical procedures.

In aqueous systems, (+)-cloprostenol methyl amide shows moderate solubility of approximately 0.5 to 10 mg/ml in phosphate-buffered saline at physiological pH (7.2) [16] [18]. This aqueous solubility profile represents a balance between the hydrophobic aromatic and aliphatic portions of the molecule and the polar amide and hydroxyl functionalities [16]. The solubility characteristics support the compound's potential for various pharmaceutical formulations while maintaining sufficient aqueous compatibility for biological applications [11].

| Solvent System | Solubility (mg/ml) | Applications |

|---|---|---|

| Dimethylformamide | 100 | Analytical procedures |

| Dimethyl sulfoxide | 100 | Research applications |

| Ethanol | 100 | Formulation development |

| Phosphate-buffered saline (pH 7.2) | 0.5-10 | Biological studies |

Stability Parameters

The stability profile of (+)-cloprostenol methyl amide demonstrates enhanced resistance to degradation compared to natural prostaglandins, primarily due to the methyl amide modification and the 3-chlorophenoxy substituent [11] [35]. The compound maintains stability when stored as a crystalline solid at -20°C for at least two years, indicating excellent long-term storage characteristics [11] [35]. The tetranor modification, which involves the removal of four carbon atoms from the ω-chain, contributes significantly to metabolic stability by reducing susceptibility to β-oxidation [28].

Solution stability varies depending on the solvent system and storage conditions [11]. In organic solvents, the compound demonstrates good stability when stored at -80°C for up to six months or at -20°C for one month [16]. Aqueous solutions show reduced stability, with recommendations for daily preparation to maintain compound integrity [11]. The enhanced stability profile compared to natural prostaglandins makes (+)-cloprostenol methyl amide particularly valuable for research applications requiring extended storage or handling periods [35].

Lipophilicity Characteristics

The lipophilicity of (+)-cloprostenol methyl amide is significantly enhanced compared to the parent cloprostenol due to the methyl amide modification [1] [27]. This increased lipophilicity facilitates improved membrane penetration and potentially enhanced bioavailability [1] [19]. The 3-chlorophenoxy substituent further contributes to the compound's lipophilic character through additional aromatic interactions [13].

The enhanced lipophilicity characteristics make (+)-cloprostenol methyl amide particularly suitable for formulations requiring improved tissue penetration [27]. The lipophilic nature of the compound supports its classification as a more membrane-permeable analog of cloprostenol, potentially offering advantages in specific therapeutic applications where enhanced cellular uptake is desired [1] [19]. This property profile distinguishes the methyl amide derivative from other prostaglandin modifications and contributes to its unique pharmacological characteristics [27].

Structural Comparison with Related Compounds

Comparison with (+)-Cloprostenol

The primary structural difference between (+)-cloprostenol methyl amide and (+)-cloprostenol lies in the terminal functional group modification, where the carboxylic acid is replaced by a methylamide group [1] [27]. This modification fundamentally alters the compound's physicochemical properties, increasing lipophilicity and potentially modifying receptor binding characteristics [1]. Both compounds share identical stereochemistry and core structural features, including the 3-chlorophenoxy substituent and the tetranor prostaglandin framework [2] [27].

The molecular weight difference between the two compounds reflects the substitution of the carboxyl hydrogen with a methyl group, resulting in an increase from approximately 423 daltons for (+)-cloprostenol to 438 daltons for the methyl amide derivative [1] [27]. The enhanced stability and improved membrane permeability of the methyl amide form represent significant advantages over the parent carboxylic acid [1] [27]. Both compounds maintain the characteristic prostaglandin F receptor binding affinity, though the methyl amide may require enzymatic conversion for optimal biological activity [16].

| Structural Feature | (+)-Cloprostenol | (+)-Cloprostenol Methyl Amide |

|---|---|---|

| Terminal Functional Group | Carboxylic acid (-COOH) | Methyl amide (-CONHCH3) |

| Molecular Weight | ~423 Da | 438 Da |

| Lipophilicity | Moderate | Enhanced |

| Aqueous Solubility | Higher | Lower |

| Membrane Permeability | Limited | Improved |

| Metabolic Stability | Standard | Enhanced |

Comparison with (+)-Cloprostenol Methyl Ester

(+)-Cloprostenol methyl ester represents an alternative lipophilic modification of (+)-cloprostenol, utilizing esterification rather than amidation [27]. The methyl ester form has a molecular formula of C23H31ClO6 and a molecular weight of 438.94 daltons, slightly higher than the methyl amide derivative [27]. Both compounds share similar goals of enhancing lipophilicity and improving formulation characteristics compared to the parent carboxylic acid [27].

The key structural distinction lies in the linkage between the prostaglandin backbone and the methyl group, with the ester containing a C-O-C=O linkage versus the amide's C-N-C=O structure [27]. This difference affects hydrolysis susceptibility, with ester bonds generally being more readily cleaved by ubiquitous esterases compared to amide bonds [19]. The ester modification may provide more rapid conversion to the active acid form, while the amide offers potentially greater metabolic stability [19] [27].

Both derivatives demonstrate enhanced solubility in organic solvents and improved membrane permeability compared to the parent compound [27]. The choice between ester and amide modifications depends on specific application requirements, with the ester potentially offering more rapid bioactivation and the amide providing enhanced stability characteristics [19] [27].

Relationship to Other Prostaglandin Analogs

(+)-Cloprostenol methyl amide belongs to the broader family of synthetic prostaglandin F2α analogs that includes latanoprost, travoprost, and bimatoprost [17] [21]. These compounds share the common structural framework of the prostaglandin cyclopentane ring but differ in their side chain modifications and terminal functional groups [17] [21]. The tetranor modification present in (+)-cloprostenol methyl amide is also found in other clinically relevant prostaglandin analogs, contributing to enhanced metabolic stability [17] [28].

Structural comparisons with other methyl amide prostaglandin derivatives reveal common design principles aimed at improving lipophilicity and membrane penetration [8] [12]. The 16-phenoxy tetranor prostaglandin F2α methyl amide series, which includes (+)-cloprostenol methyl amide, represents a specific class of compounds designed for enhanced receptor selectivity and improved pharmacokinetic properties [16] . These structural modifications distinguish this class from natural prostaglandins and contribute to their unique biological profiles [21].

Retrosynthetic Analysis

Biocatalytic Retrosynthesis Approaches

The development of efficient synthetic routes to (+)-cloprostenol methyl amide has been significantly advanced through biocatalytic retrosynthesis strategies that leverage the power of enzymatic transformations to achieve high stereoselectivity under mild conditions [1] [2]. This approach represents a paradigm shift from traditional chemical synthesis methods, offering enhanced sustainability and selectivity.

The biocatalytic retrosynthesis of (+)-cloprostenol methyl amide begins with the recognition that the target molecule can be deconstructed into simpler precursors through enzymatic transformations. The key insight involves identifying enzymatic reactions that can stereoselectively install the critical stereocenters present in the prostaglandin framework. In this approach, cloprostenol and related prostaglandins containing an allylic alcohol moiety on the ω-side-chain are envisioned to arise from lactone intermediates through a sequence involving p-phenylbenzoyl ester hydrolysis, diisobutylaluminum hydride reduction, and Wittig olefination [1].

The biocatalytic retrosynthesis strategy employs Baeyer-Villiger monooxygenases and ketoreductases as key enzymatic tools for stereoselective bond formation. The crucial stereogenic center of the ω-side-chain can be installed through a ketoreductase-catalyzed diastereoselective reduction of enone intermediates, which are prepared from cyclooxygenase-protected Corey alcohol through primary alcohol oxidation followed by Horner-Wadsworth-Emmons olefination [1].

Disconnection Strategies

Strategic disconnection analysis for (+)-cloprostenol methyl amide synthesis follows established principles of retrosynthetic planning, with particular attention to the five-membered carbocyclic ring bearing multiple stereocenters and the two distinct side chains with different oxidation patterns [3] [4].

The primary disconnection strategy involves breaking the molecule at the cyclooxygenase core, specifically targeting the carbon-carbon bonds that connect the side chains to the central cyclopentane ring. This approach recognizes that the cyclopentane core represents the most synthetically challenging portion of the molecule due to the presence of multiple contiguous stereocenters [3] [4].

Functional group-based disconnections focus on the amide linkage present in the methyl amide derivative, suggesting that this functionality can be introduced through amidation reactions involving the corresponding carboxylic acid or activated ester intermediates. The allylic alcohol functionality in the ω-side-chain provides another strategic disconnection point, as this can be accessed through carbonyl reduction of the corresponding enone precursors [5].

Cyclopentane ring disconnections represent a critical aspect of the retrosynthetic analysis. The five-membered ring can be traced back to bicyclic lactone intermediates, which serve as common precursors in prostaglandin synthesis. These lactones can be further disconnected to bicyclic ketone starting materials that are accessible through established synthetic methods [1] [2].

Total Synthesis Routes

Chemoenzymatic Synthetic Pathways

The unified chemoenzymatic synthesis of (+)-cloprostenol methyl amide represents a significant advancement in prostaglandin synthesis methodology. This approach combines the selectivity of enzymatic transformations with the versatility of chemical synthesis to achieve efficient access to the target compound [1] [6].

The chemoenzymatic route begins with the readily available dichloro-containing bicyclic ketone 6a and proceeds through 11-12 steps to provide (+)-cloprostenol methyl amide with an overall yield of 3.8-8.4% [1]. The key transformations in this sequence include Baeyer-Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction, which establish the critical stereochemical configurations under mild conditions.

The CHMO_Rhodo1-catalyzed oxidation of bicyclic ketone 6a represents an unprecedented achievement in biocatalysis, providing lactone 7a in 38% isolated yield with 99% enantiomeric excess [1]. This transformation is particularly noteworthy because substrate 6a is prone to hydrolysis under the aqueous conditions typically employed in enzymatic reactions. The success of this transformation required careful optimization of reaction conditions, including pH control at 7.5 and the use of methyl tert-butyl ether as co-solvent [1].

Ketoreductase-mediated diastereoselective reduction of enone intermediates 12a-12d provides access to the crucial stereogenic centers in the ω-side-chain. Using Ch_KRED20 under optimized conditions, the desired allylic alcohols 13a-13d were obtained in 80-90% yields with diastereomeric ratios ranging from 87:13 to 99:1 [1]. The optimization process revealed that substrate concentration, co-solvent composition, and reaction time were critical parameters for achieving high conversion and selectivity.

Chemical Synthesis from Corey Lactone

The Corey lactone approach represents the most established and widely utilized strategy for prostaglandin synthesis, including (+)-cloprostenol methyl amide. This route capitalizes on the readily available (-)-Corey lactone 4-phenylbenzoate alcohol as a common synthetic intermediate [7] [8].

The Corey lactone strategy involves several key transformations: lactone reduction to generate the corresponding diol, selective protection of hydroxyl groups, side-chain elaboration through Wittig olefination or related methods, and final deprotection to reveal the target prostaglandin structure [9] [10]. The methyl amide functionality can be introduced at various stages of the synthesis, either through direct amidation of the carboxylic acid or through amide formation from activated ester intermediates.

Process optimization studies have focused on minimizing the number of chromatographic purifications required and developing robust procedures suitable for kilogram-scale production [8]. These improvements have made the Corey lactone route particularly attractive for commercial prostaglandin manufacture.

Stereoselective Synthesis Techniques

BVMO-Catalyzed Stereoselective Oxidation

Baeyer-Villiger monooxygenase-catalyzed stereoselective oxidation represents a breakthrough in prostaglandin synthesis methodology, providing access to enantiomerically pure lactone intermediates under mild, environmentally benign conditions [1] [11] [12].

The CHMO_Rhodo1 enzyme demonstrates remarkable capability for the stereoselective oxidation of dichloro-containing bicyclic ketone 6a, providing the corresponding lactone 7a in 38% yield with 99% enantiomeric excess [1]. This transformation is particularly significant because it represents the first successful BVMO-catalyzed oxidation of a substrate prone to hydrolysis under aqueous conditions.

Mechanistic studies have revealed that the enzyme operates through the characteristic oxygenating C4a-(hydro)peroxyflavin intermediate, which reacts rapidly with the ketone substrate to effect oxygen insertion [11]. The arginine-292 residue in the active site plays a crucial role in substrate binding and catalysis, as demonstrated through site-directed mutagenesis experiments [11].

Substrate scope investigations have shown that the enzyme can accommodate bicyclic ketones with 5-membered or 6-membered fused rings, providing the corresponding lactones in 22-34% isolated yield with 91-99% enantiomeric excess [1]. However, substrates containing 8-membered fused rings are not accepted by the enzyme, likely due to steric constraints in the active site.

Reaction optimization studies identified several critical parameters for achieving high conversion and selectivity. The pH must be maintained at 7.5, and the use of methyl tert-butyl ether as co-solvent is essential for substrate solubilization and enzyme stability [1]. Temperature control and cofactor regeneration systems are also important for maintaining enzyme activity throughout the reaction.

KRED-Catalyzed Diastereoselective Reduction

Ketoreductase-catalyzed diastereoselective reduction provides exceptional stereocontrol in the formation of secondary alcohols bearing adjacent stereocenters, making this methodology particularly valuable for prostaglandin synthesis [1] [13] [14].

The Ch_KRED20 enzyme demonstrates outstanding selectivity for the reduction of enone substrates 12a-12d, providing the corresponding allylic alcohols 13a-13d in 80-90% yields with diastereomeric ratios ranging from 87:13 to 99:1 [1]. The C-15 stereogenic center generated in this transformation adopts the α-configuration required for biological activity.

Reaction optimization revealed that substrate concentration significantly affects both conversion and selectivity. Optimal results were obtained at 5 millimolar substrate concentration with 10% dimethyl sulfoxide as co-solvent [1]. Higher substrate concentrations led to decreased conversion due to substrate inhibition, while higher co-solvent concentrations compromised diastereoselectivity.

Cofactor regeneration is achieved through a coupled enzyme system employing glucose dehydrogenase for NADP+ regeneration [13]. This system allows for catalytic quantities of the expensive cofactor to be used while maintaining high turnover numbers. The glucose/glucose dehydrogenase system is particularly advantageous because it provides irreversible cofactor regeneration and generates non-inhibitory byproducts.

Immobilization strategies have been developed to improve enzyme stability and enable semi-continuous flow processes [13]. Affinity co-immobilization of ketoreductase and glucose dehydrogenase on nickel-charged agarose allows for repeated use of the biocatalyst while maintaining high activity and selectivity [13].

Copper(II)-Catalyzed Regioselective Acylation

Copper(II)-catalyzed regioselective acylation has emerged as a powerful method for achieving site-selective protection of polyhydroxylated intermediates in prostaglandin synthesis [1] [15]. This methodology addresses the significant challenge of differentiating between multiple secondary alcohol groups that possess similar reactivity profiles.

The regioselective p-phenylbenzoylation of diol 10 represents a critical transformation in the chemoenzymatic synthesis route. Using copper(II) triflate as catalyst in combination with fluorene-containing additive Ad9, the desired monoester 11 was obtained in 73% isolated yield with 9.3:1 regioselectivity favoring protection of the C11-hydroxyl group [1].

Additive screening studies revealed that nitrogen-containing heterocycles, particularly those incorporating pyridine or fluorene moieties, significantly enhance regioselectivity [1]. The fluorene-containing additive Ad9 emerged as optimal, providing the highest regioselectivity while maintaining good conversion. The mechanism of action for these additives likely involves coordination to the copper center and steric interactions that favor reaction at the desired hydroxyl group.

Reaction conditions optimization focused on temperature, reaction time, and base loading. The use of diisopropylethylamine as base was found to be essential for achieving high regioselectivity, with the optimal loading being 1.1 equivalents [1]. Temperature control is critical, with room temperature providing the best balance of conversion and selectivity.

Protecting Group Strategies

Protecting group strategies in (+)-cloprostenol methyl amide synthesis must address the challenge of selectively differentiating multiple hydroxyl groups while maintaining compatibility with both chemical and enzymatic transformations [16] [17] [18].

p-Phenylbenzoyl protection serves as a key strategic element in the biocatalytic synthesis route, providing regioselective protection of the C11-hydroxyl group with 9.3:1 selectivity [1]. This protecting group offers several advantages: it can be installed under mild conditions using copper(II) catalysis, it is stable to enzymatic reaction conditions, and it can be removed through mild hydrolysis without affecting other functional groups [1].

Silyl ether protection strategies play important roles in various synthetic approaches. Triisopropylsilyl ethers provide robust protection for secondary alcohols and are particularly valuable because of their stability to basic conditions and compatibility with metal-catalyzed reactions [17]. tert-Butyldimethylsilyl ethers offer selective protection of primary alcohols over secondary alcohols, enabling differential functionalization of terminal positions [17].

Orthogonal protection strategies are essential for complex multistep syntheses. The combination of p-phenylbenzoyl and silyl ether protecting groups provides orthogonal reactivity patterns: the p-phenylbenzoyl group can be removed under basic hydrolysis conditions, while silyl ethers require fluoride-mediated deprotection [17]. This orthogonality enables selective deprotection at different stages of the synthesis.

Temporary protecting groups such as tetrahydropyranyl ethers provide acid-labile protection that can be removed under mild conditions without affecting base-sensitive functionalities [18] [10]. These groups are particularly useful in routes where acid-catalyzed transformations are employed for deprotection.

Process Development for Efficient Synthesis

Process development for (+)-cloprostenol methyl amide synthesis focuses on optimization of reaction conditions, minimization of purification steps, and development of robust procedures suitable for larger-scale production [7] [8] [19].

Reaction optimization studies have identified critical parameters that affect both conversion and selectivity in key transformations. For enzymatic reactions, factors such as pH, temperature, co-solvent composition, substrate concentration, and cofactor regeneration must be carefully controlled [1]. Chemical transformations require optimization of catalyst loading, reaction temperature, solvent selection, and reaction time.

Purification strategy development aims to minimize the number of chromatographic separations required while maintaining product purity. The improved Corey lactone route requires only one column chromatography operation, significantly reducing both process time and waste generation [7] [8]. Crystallization-based purification methods are preferred for large-scale applications due to their scalability and environmental advantages.

Analytical method development focuses on real-time monitoring of critical reactions and quality control of intermediates and final products. High-performance liquid chromatography methods have been developed for chiral separation and quantitative analysis of prostaglandin intermediates [20] [21]. These methods enable process optimization and quality assurance throughout the synthetic sequence.

Waste minimization strategies include solvent recycling, catalyst recovery, and optimization of stoichiometric ratios. The development of flow chemistry processes for certain transformations offers advantages in terms of heat and mass transfer, reaction control, and waste reduction [22].

Scale-up Considerations and Optimizations

Scale-up considerations for (+)-cloprostenol methyl amide synthesis encompass engineering challenges, economic factors, and regulatory requirements associated with pharmaceutical manufacturing [23] [19] [22].

Engineering aspects of scale-up include heat and mass transfer optimization, mixing efficiency, and temperature control in larger reaction vessels. Enzymatic processes require particular attention to oxygen transfer rates for BVMO-catalyzed reactions and cofactor regeneration efficiency for KRED-catalyzed transformations [1]. Bioreactor design must accommodate the specific requirements of each enzymatic transformation while maintaining sterility and environmental control.

Economic optimization focuses on raw material costs, catalyst loading, solvent usage, and overall process efficiency. The chemoenzymatic approach offers potential advantages in terms of reduced energy consumption and environmental impact compared to traditional chemical synthesis methods [1] [24]. Cost-benefit analysis must consider not only direct manufacturing costs but also environmental compliance and waste disposal expenses.

Quality assurance systems for scale-up production must ensure batch-to-batch consistency and compliance with pharmaceutical manufacturing standards. Good Manufacturing Practice guidelines require extensive process validation, analytical method validation, and stability testing [22] [25]. Statistical process control methods are employed to monitor critical quality attributes and ensure process robustness.

Manufacturing facility considerations include containment requirements for highly potent compounds, environmental controls for biological processes, and separation of operations to prevent cross-contamination [19]. Dedicated manufacturing suites with independent ventilation systems are often required for prostaglandin production due to their high biological activity.